8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Overview
Description
8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization to yield the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include parallel solid-phase synthesis and photocatalytic synthesis to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a novel inhibitor of equilibrative nucleoside transporters and shares structural similarities with 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one.
4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-8-phenyl-1,3,4,9-tetrazabicyclo[4.3.0]nona-2,6,8-trien-5-one: Another structurally related compound with potential pharmacological applications.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorophenyl group and a chromenone moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c22-15-1-3-16(4-2-15)24-7-5-23(6-8-24)12-14-9-21(25)28-18-11-20-19(10-17(14)18)26-13-27-20/h1-4,9-11H,5-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJBVXSZJGEIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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